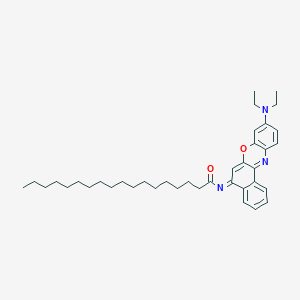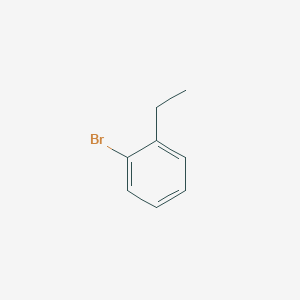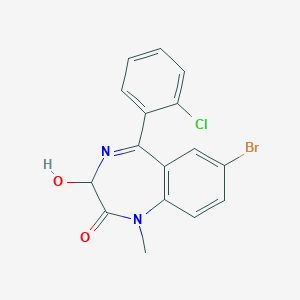
BD 1146
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BD 1146 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BD 1146 can be achieved through several methods. One common approach involves the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. This reaction results in the sequential formation of 3-hydroxy-1-ethoxycarbonylmethyl, 3-hydroxy-1-methoxycarbonylmethyl, and 3-hydroxy-1-carboxymethyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve microbiological synthesis using immobilized actinomycetes. This method has been shown to yield the compound efficiently in the presence of the cosubstrate 7-bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one .
Types of Reactions:
Hydrolysis: The compound undergoes basic hydrolysis, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Basic Hydrolysis: Typically carried out with excess base in an aqueous organic solution.
Substitution Reactions: Often involve the use of alkylating agents such as ethyl bromoacetate.
Major Products:
- 3-Hydroxy-1-ethoxycarbonylmethyl Derivative
- 3-Hydroxy-1-methoxycarbonylmethyl Derivative
- 3-Hydroxy-1-carboxymethyl Derivative
Scientific Research Applications
BD 1146 has several applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Biology: Studied for its interactions with various biological targets.
- Medicine: Investigated for its potential use as a drug to inhibit neuropathic pain and seizures without causing defects in the gastric mucosa .
- Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. By enhancing the inhibitory effects of GABA, the compound can reduce neuronal activity, leading to its anticonvulsant and anxiolytic properties .
Comparison with Similar Compounds
- 7-Bromo-5-(o-chlorophenyl)-3-propoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- 7-Bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one
Uniqueness: BD 1146 is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit neuropathic pain and seizures without causing gastric mucosal defects makes it particularly valuable in medical research .
Properties
CAS No. |
129166-25-2 |
|---|---|
Molecular Formula |
C16H12BrClN2O2 |
Molecular Weight |
379.63 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Synonyms |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


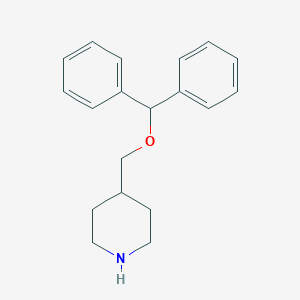
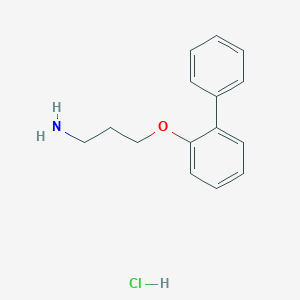
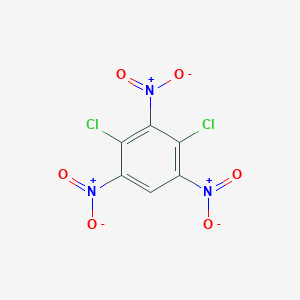
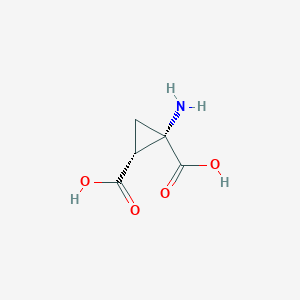
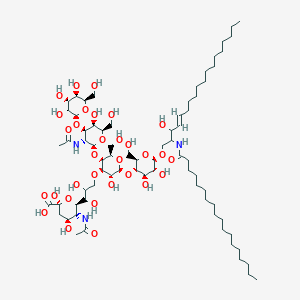
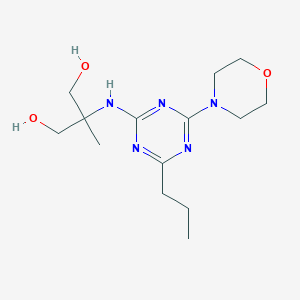
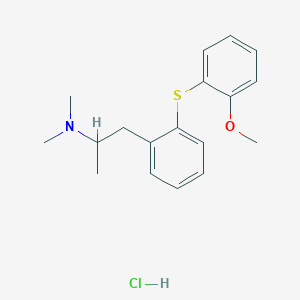



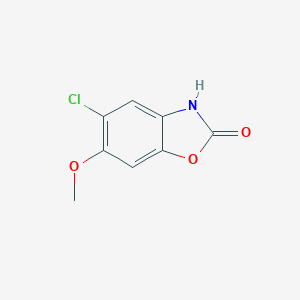
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
